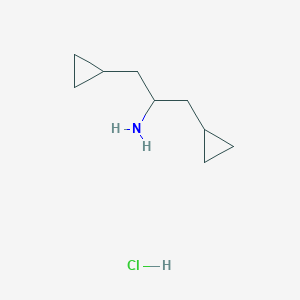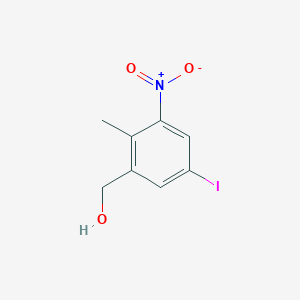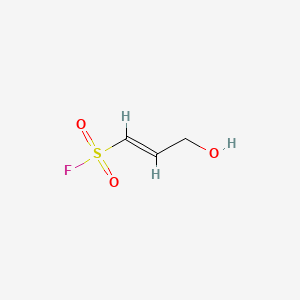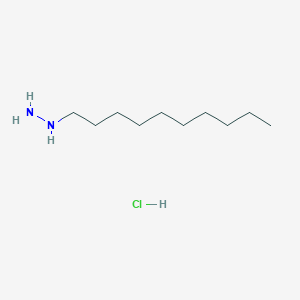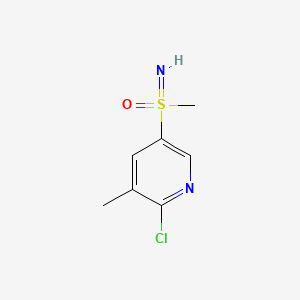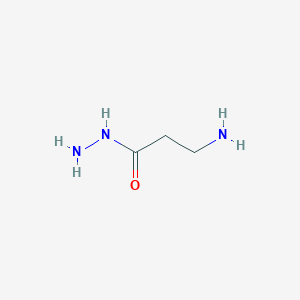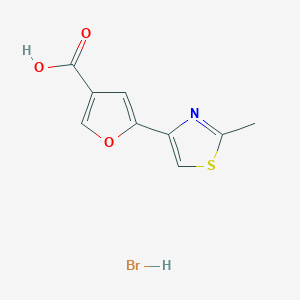
tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a brominated hydroxyphenyl moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Bromination: The hydroxyphenyl moiety is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The tert-butyl ester group is introduced by reacting the brominated hydroxyphenyl piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), and bases (triethylamine).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Oxidation: Carbonyl-containing piperazine derivatives.
Reduction: Hydroxy-containing piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The brominated hydroxyphenyl moiety plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the hydroxy group.
Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate: Similar structure but has a bromomethyl group instead of a brominated hydroxyphenyl moiety.
1-Boc-piperazine: A common intermediate in the synthesis of piperazine derivatives.
Uniqueness
Tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of both a brominated hydroxyphenyl moiety and a tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C16H23BrN2O3 |
|---|---|
Peso molecular |
371.27 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)11-12-4-5-13(17)10-14(12)20/h4-5,10,20H,6-9,11H2,1-3H3 |
Clave InChI |
PMNYHCJQBBHOKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
